molecular formula C11H11ClF2O3 B8404316 Methyl 3-chloro-4-(1,3-difluoropropan-2-yloxy)benzoate

Methyl 3-chloro-4-(1,3-difluoropropan-2-yloxy)benzoate

Cat. No. B8404316
M. Wt: 264.65 g/mol
InChI Key: IWCRNMLZWQNHKH-UHFFFAOYSA-N
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Patent
US09108969B2

Procedure details

To a solution of methyl 3-chloro-4-(1,3-difluoropropan-2-yloxy)benzoate (2.00 g, 7.56 mmol) in dioxane (15.11 mL) was added LiOH (1.0 M aq, 22.67 mL, 22.67 mmol). The reaction was stirred at 30° C. for 1.5 h in a 1 L round-bottomed flask. The reaction was cooled to room temperature and poured into 1 N HCl. A precipitate was formed and filtered by vacuum filtration to give the title compound (1.5 g) as a white solid. LCMS m/z=250.9 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
22.67 mL
Type
reactant
Reaction Step One
Quantity
15.11 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH:13]([CH2:16][F:17])[CH2:14][F:15])[C:5]([O:7]C)=[O:6].[Li+].[OH-].Cl>O1CCOCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH:13]([CH2:14][F:15])[CH2:16][F:17])[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=CC1OC(CF)CF
Name
Quantity
22.67 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
15.11 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 30° C. for 1.5 h in a 1 L round-bottomed flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
A precipitate was formed
FILTRATION
Type
FILTRATION
Details
filtered by vacuum filtration

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1OC(CF)CF
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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